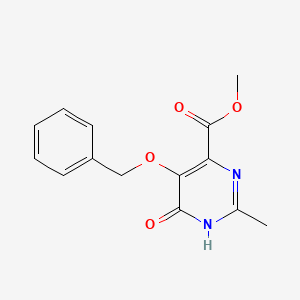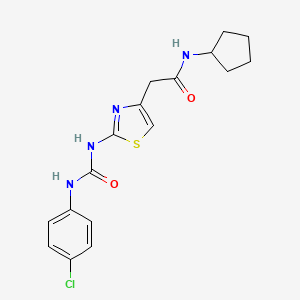![molecular formula C26H29N3O3S B2620762 N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1303253-05-5](/img/structure/B2620762.png)
N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, commonly known as AM251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychotropic effects of cannabinoids. AM251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.
作用機序
AM251 acts as a competitive antagonist of the CB1 receptor, which is responsible for the psychotropic effects of cannabinoids. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain.
Biochemical and Physiological Effects
AM251 has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain. It has also been shown to decrease the release of inflammatory cytokines and chemokines, which are involved in the regulation of the immune response.
実験室実験の利点と制限
AM251 has several advantages for use in lab experiments. It is a potent and selective antagonist of the CB1 receptor, which allows for specific targeting of the endocannabinoid system. It is also relatively easy to synthesize and has a long shelf life. However, AM251 has some limitations as well. It has been shown to have off-target effects on other receptors, which can complicate data interpretation. Additionally, it can be difficult to administer in vivo due to its poor solubility in water.
将来の方向性
There are several future directions for research involving AM251. One area of interest is the role of the endocannabinoid system in cancer. It has been shown that cannabinoids can have both pro- and anti-tumor effects, and further research is needed to determine the mechanisms underlying these effects. Another area of interest is the role of the endocannabinoid system in the regulation of the immune response. AM251 has been shown to decrease the release of inflammatory cytokines and chemokines, and further research is needed to determine the potential therapeutic applications of this effect. Finally, there is a need for further research into the off-target effects of AM251 and other cannabinoid receptor antagonists, as this can have important implications for data interpretation in lab experiments.
合成法
AM251 can be synthesized through a multistep process involving the reaction of various reagents. The synthesis involves the reaction of 4-aminobenzenesulfonamide, 2-phenylethene-1-sulfonyl chloride, and N-(2-anilino-3-methylbutyl)amine in the presence of a base. The reaction mixture is then purified through column chromatography to obtain the final product.
科学的研究の応用
AM251 has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been used to study the effects of cannabinoids on pain, inflammation, appetite, and addiction. AM251 has also been used to investigate the role of the endocannabinoid system in various neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-20(2)25(28-23-11-7-4-8-12-23)19-27-26(30)22-13-15-24(16-14-22)29-33(31,32)18-17-21-9-5-3-6-10-21/h3-18,20,25,28-29H,19H2,1-2H3,(H,27,30)/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGKUOZOLMSSOR-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-2-(phenylamino)butyl]-4-(2-phenylethenesulfonamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2620679.png)
![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate](/img/structure/B2620680.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2620683.png)
![3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620685.png)
![(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620686.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620688.png)


![2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2620694.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2620695.png)
![3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2620697.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2620700.png)

![2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2620702.png)